molecular formula C8H13N3O3 B12080744 Methyl 2-(4-(2-aminoethoxy)-1H-pyrazol-1-yl)acetate

Methyl 2-(4-(2-aminoethoxy)-1H-pyrazol-1-yl)acetate

Cat. No.: B12080744
M. Wt: 199.21 g/mol
InChI Key: SAICQWUIHDHERX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-(2-aminoethoxy)-1H-pyrazol-1-yl)acetate is a chemical compound that features a pyrazole ring substituted with an aminoethoxy group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-(2-aminoethoxy)-1H-pyrazol-1-yl)acetate typically involves the reaction of 2-aminoethanol with a pyrazole derivative, followed by esterification. One common method includes:

    Formation of the pyrazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the aminoethoxy group: This step involves the reaction of the pyrazole derivative with 2-aminoethanol, often in the presence of a catalyst.

    Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethoxy group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: The pyrazole ring can undergo substitution reactions, where various substituents can replace the hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions on the pyrazole ring.

Major Products Formed:

    Oxidation: Oxo derivatives of the aminoethoxy group.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

Methyl 2-(4-(2-aminoethoxy)-1H-pyrazol-1-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(2-aminoethoxy)-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with biological molecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate: This compound has a similar structure but with an additional ethoxy group.

    2-(4-(2-aminoethoxy)-1H-pyrazol-1-yl)acetic acid: This compound lacks the ester group, having a carboxylic acid instead.

    Methyl 2-(4-(2-hydroxyethoxy)-1H-pyrazol-1-yl)acetate: This compound has a hydroxy group instead of an amino group.

Uniqueness: Methyl 2-(4-(2-aminoethoxy)-1H-pyrazol-1-yl)acetate is unique due to the presence of both the aminoethoxy group and the ester functional group

Properties

Molecular Formula

C8H13N3O3

Molecular Weight

199.21 g/mol

IUPAC Name

methyl 2-[4-(2-aminoethoxy)pyrazol-1-yl]acetate

InChI

InChI=1S/C8H13N3O3/c1-13-8(12)6-11-5-7(4-10-11)14-3-2-9/h4-5H,2-3,6,9H2,1H3

InChI Key

SAICQWUIHDHERX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=C(C=N1)OCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.